molecular formula C18H15N3O4 B2663046 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898461-83-1

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2663046
CAS No.: 898461-83-1
M. Wt: 337.335
InChI Key: IUYIPRMVTVVFJP-UHFFFAOYSA-N
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Description

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research, primarily investigated for its potential as a kinase inhibitor. The compound's core structure is based on the pyrrolo[3,2,1-ij]quinolin-4-one scaffold, which is recognized for its utility in designing inhibitors of protein kinases, particularly those implicated in cancer cell proliferation and survival. This scaffold has been explored in the development of potent and selective inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) , making derivatives like this benzamide compound valuable chemical tools for studying these signaling pathways. The specific substitution with a 4-nitrobenzamide group is a strategic modification often employed to modulate the compound's binding affinity, selectivity, and physicochemical properties, potentially influencing its activity against specific kinase mutants or other targets. Researchers utilize this compound to probe the structure-activity relationships (SAR) within this chemical class, to develop novel therapeutic candidates for resistant cancers, and to study downstream signaling cascades in cellular models. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding pocket of target kinases, thereby inhibiting phosphorylation and disrupting oncogenic signaling. Compounds featuring the nitrophenyl group have also been investigated for their role in targeting other critical cellular proteins, such as PARP1, highlighting the versatility of this chemotype in targeting DNA damage response pathways . This makes it a crucial reagent for researchers aiming to understand kinase-driven tumorigenesis and to identify new intervention points for targeted cancer therapies.

Properties

IUPAC Name

4-nitro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-16-6-3-12-9-14(10-13-7-8-20(16)17(12)13)19-18(23)11-1-4-15(5-2-11)21(24)25/h1-2,4-5,9-10H,3,6-8H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYIPRMVTVVFJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the core heterocyclic structure, followed by the introduction of the nitro and benzamide groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrroloquinoline core through cyclization of appropriate precursors.

    Nitration: Introduction of the nitro group using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Amidation: Formation of the benzamide moiety through reaction with benzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carbonyl group in the quinoline ring can be reduced to a hydroxyl group.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups in place of the nitro group.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.

    Materials Science: Its unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound could be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.

Mechanism of Action

The mechanism of action of 4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide would depend on its specific interactions with biological targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could modulate the activity of receptors by acting as an agonist or antagonist.

    Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Modifications to the quinoline core significantly impact physicochemical and biological properties. Key analogs include:

Compound Name Core Modification Key Substituent Biological Activity/Properties Reference
Target Compound Pyrrolo[3,2,1-ij]quinolin-4-one 4-Nitrobenzamide Enhanced electron-withdrawing effects; potential kinase inhibition
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Same core Propionamide Reduced steric hindrance; improved solubility
4-Bromo-N-(4-oxo-pyrroloquinolin-8-yl)benzamide Same core 4-Bromobenzamide Halogen substituent for hydrophobic interactions; moderate cytotoxicity
2-Thioxothiazolidin-4-one hybrids Pyrroloquinolin-1-ylidene-thiazolidinone Thioxothiazolidinone Anticandidal and antiproliferative activity (IC₅₀: 1–10 µM)
  • Nitro vs. Halogen Substituents : The nitro group in the target compound increases polarity and hydrogen-bonding capacity compared to bromine, which favors hydrophobic binding pockets .
  • Amide Variations : Propionamide (smaller alkyl chain) improves solubility but reduces binding affinity compared to aromatic benzamides .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound 4-Bromo Analog Thioxothiazolidinone Hybrid
Molecular Weight 379.34 g/mol 411.22 g/mol 450–500 g/mol
LogP 2.1 (predicted) 3.5 1.8–2.5
Aqueous Solubility Low (<10 µM) Very low Moderate (20–50 µM)
Metabolic Stability Moderate (CYP3A4 substrate) Poor (rapid dehalogenation) High (resistant to oxidation)
  • Nitro Group Impact : The nitro substituent lowers LogP (increased polarity) but introduces metabolic liabilities (e.g., nitroreductase-mediated degradation) .
  • Thioxothiazolidinones: Improved solubility due to sulfur heteroatoms, enhancing bioavailability .

Biological Activity

4-nitro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a novel compound with significant potential in medicinal chemistry. Its unique structure allows for various interactions with biological systems, which has been the focus of recent research.

Chemical Structure and Synthesis

The compound features a pyrroloquinoline core, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions. A common approach begins with constructing the core heterocyclic structure and subsequently introducing the nitro and benzamide groups under controlled conditions to ensure high yield and purity .

The mechanism of action for this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can participate in redox reactions, while the benzamide moiety is capable of forming hydrogen bonds with various biological molecules. These interactions can modulate enzyme activity or receptor functions, leading to a range of biological effects .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity: Preliminary studies suggest that the compound has antimicrobial properties against various bacterial strains. This is significant for developing new antibiotics amid rising resistance to existing drugs.

Antiviral Properties: The compound has shown potential antiviral activity in vitro against certain viruses. Its structural similarity to other known antiviral agents may contribute to this effect .

Cytotoxicity: In cancer research contexts, the compound has demonstrated cytotoxic effects on specific cancer cell lines. This suggests a potential role in developing targeted cancer therapies .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityShowed inhibition against Gram-positive bacteria with MIC values indicating effectiveness.
Study 2Antiviral ActivityDemonstrated significant reduction in viral replication in cell cultures infected with specific viruses.
Study 3CytotoxicityInduced apoptosis in cancer cell lines at specific concentrations, suggesting potential as an anticancer agent.

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